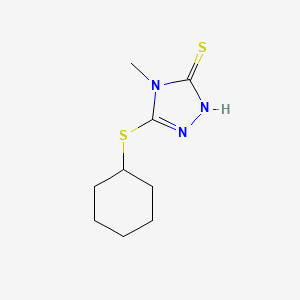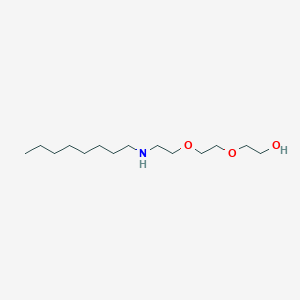
Triethylene glycol, amino, N-octyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethylene glycol, amino, N-octyl is a chemical compound with the molecular formula C14H31NO3 and a molecular weight of 261.4008 . It is a derivative of triethylene glycol, which is known for its hygroscopic properties and its ability to dehumidify fluids . This compound is used in various applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triethylene glycol, amino, N-octyl can be synthesized through a series of chemical reactions involving the functionalization of triethylene glycol. The process typically involves the reaction of triethylene glycol with an amine and an octyl group under controlled conditions. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The raw materials are carefully measured and mixed, and the reaction is monitored to maintain optimal conditions. The final product is then purified through distillation or other separation techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Triethylene glycol, amino, N-octyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
Triethylene glycol, amino, N-octyl has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of triethylene glycol, amino, N-octyl involves its interaction with various molecular targets. The compound’s surfactant properties allow it to interact with cell membranes, altering their permeability and stability. This interaction can affect various cellular processes and pathways, making it useful in biological and medical research .
Comparaison Avec Des Composés Similaires
Triethylene Glycol: A colorless, odorless liquid used as a plasticizer and in air sanitizers.
Diethylene Glycol: Similar in structure but with two ethylene glycol units, used in antifreeze and as a solvent.
Polyethylene Glycol: A polymer of ethylene oxide, used in pharmaceuticals and cosmetics.
Uniqueness: Triethylene glycol, amino, N-octyl is unique due to its combination of triethylene glycol with an amino and octyl group. This structure imparts specific surfactant properties, making it suitable for applications that require both hydrophilic and hydrophobic interactions .
Propriétés
Numéro CAS |
104246-24-4 |
|---|---|
Formule moléculaire |
C14H31NO3 |
Poids moléculaire |
261.40 g/mol |
Nom IUPAC |
2-[2-[2-(octylamino)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C14H31NO3/c1-2-3-4-5-6-7-8-15-9-11-17-13-14-18-12-10-16/h15-16H,2-14H2,1H3 |
Clé InChI |
XWQKDPZFMJPQGR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


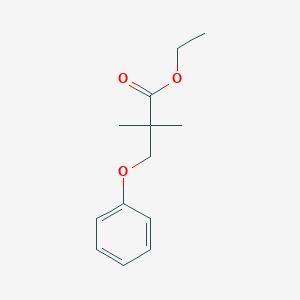

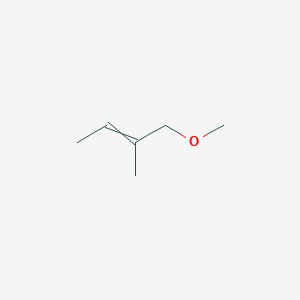
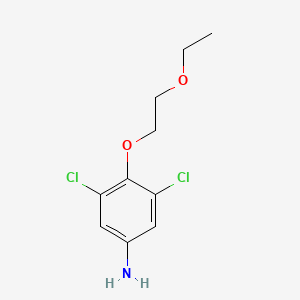
![Benzene, 1-[(phenylmethyl)thio]-4-(trifluoromethyl)-](/img/structure/B14338729.png)
![7-[(Oxan-2-yl)oxy]hept-2-enal](/img/structure/B14338732.png)
![3-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14338733.png)
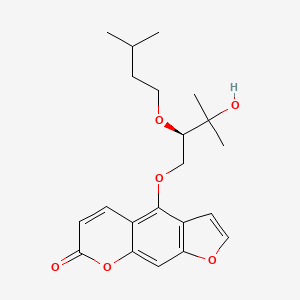
![3-[4-(Acetyloxy)-3-methoxyphenyl]-3-oxopropyl acetate](/img/structure/B14338748.png)
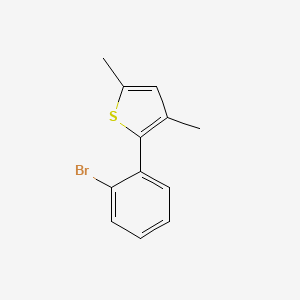
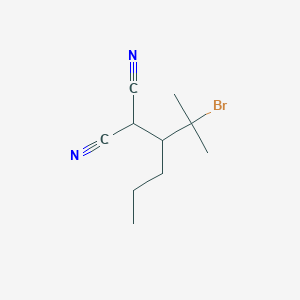

![Methyl 4-[(1E)-3-(ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzoate](/img/structure/B14338771.png)
